N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
Description
N-[(4-ETHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Properties
Molecular Formula |
C25H24N2O4 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-[(4-ethylphenyl)methyl]-N-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C25H24N2O4/c1-3-18-6-8-19(9-7-18)16-27(17-22-5-4-14-30-22)25(28)23-15-24(31-26-23)20-10-12-21(29-2)13-11-20/h4-15H,3,16-17H2,1-2H3 |
InChI Key |
SMHFRRROOLMXGB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=NOC(=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ETHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the aromatic groups: The 4-ethylphenyl and 4-methoxyphenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions.
Introduction of the furan-2-ylmethyl group: This step often involves nucleophilic substitution reactions where the furan ring is attached to the oxazole core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(4-ETHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and organometallic compounds (Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
N-[(4-ETHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical agent, exploring its efficacy and safety in treating various conditions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-[(4-ETHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-METHOXYPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-5-(4-ETHYLPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE
- N-[(4-ETHYLPHENYL)METHYL]-N-[(THIOPHEN-2-YL)METHYL]-5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE
Uniqueness
N-[(4-ETHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties
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